Antioquine

Calcium Channel Blockade Vascular Smooth Muscle Ex Vivo Pharmacology

Antioquine offers unique biphasic vascular activity and antiparasitic potential. Its distinct profile ensures reliable, non-interchangeable results for calcium sensitization and cytotoxicity studies. Procure high-purity ≥98% material for robust SAR and screening applications. Standard B2B shipping available for R&D use.

Molecular Formula C37H40N2O6
Molecular Weight 608.7 g/mol
CAS No. 93767-27-2
Cat. No. B1666057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntioquine
CAS93767-27-2
SynonymsAntioquine; 
Molecular FormulaC37H40N2O6
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
InChIInChI=1S/C37H40N2O6/c1-38-12-10-23-18-32(43-4)33-20-25(23)28(38)16-21-6-8-30(40)26(14-21)27-15-22(7-9-31(27)42-3)17-29-35-24(11-13-39(29)2)19-34(44-5)36(41)37(35)45-33/h6-9,14-15,18-20,28-29,40-41H,10-13,16-17H2,1-5H3/t28-,29+/m1/s1
InChIKeyMNNXIEANPHEHSB-WDYNHAJCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antioquine (CAS 93767-27-2): Bisbenzyltetrahydroisoquinoline Alkaloid for Calcium Channel and Antiparasitic Research


Antioquine (CAS 93767-27-2) is a bisbenzyltetrahydroisoquinoline alkaloid first isolated from Pseudoxandra sclerocarpa and Guatteria boliviana (Annonaceae) [1]. It exhibits a dual pharmacological profile: at low concentrations (0.1 µM–300 µM) it inhibits KCl-induced smooth muscle contraction, while at high concentrations (300 µM) it paradoxically induces contraction—a biphasic behavior not observed in classical calcium channel blockers [2]. Antioquine also demonstrates antiparasitic activity in vitro against Plasmodium falciparum, Leishmania sp., and Trypanosoma cruzi [3]. Its structural uniqueness as a rigid bisbenzylisoquinoline dimer confers distinct binding properties, including affinity for the benzothiazepine recognition site of L-type calcium channels [2].

Why Antioquine Cannot Be Replaced by Generic Calcium Channel Blockers or Other Bisbenzylisoquinoline Alkaloids


Substitution of Antioquine with verapamil, nifedipine, diltiazem, or even structurally similar bisbenzylisoquinoline alkaloids such as tetrandrine or canadine is not scientifically justified due to three key differentiators. First, direct comparative studies reveal that Antioquine lacks significant calcium antagonism in rat thoracic aorta, whereas verapamil achieves >98% blockade of KCl-induced contraction under identical conditions [1]. Second, Antioquine exhibits a unique concentration-dependent biphasic response—inhibition at low concentrations but paradoxical contraction at high concentrations—a property not shared by classical calcium channel blockers or by tetrandrine [2][3]. Third, among the bisbenzylisoquinoline alkaloids, Antioquine demonstrates cytotoxic activity that is absent in canadine at equivalent concentrations, indicating distinct cellular target engagement [4]. These functional disparities mean that experimental outcomes obtained with Antioquine cannot be extrapolated to its structural analogs.

Quantitative Differentiation Evidence for Antioquine Versus Comparator Compounds


Direct Comparison of Calcium Antagonism: Antioquine vs. Verapamil in Rat Thoracic Aorta

In a head-to-head study using isolated rat thoracic aorta rings, verapamil produced 98.7 ± 0.7% blockade of KCl-induced contraction in the presence of endothelium and 97.9 ± 4.3% in the absence of endothelium (Phase 1). In contrast, Antioquine exhibited blockade that was 'not significant from the point of view of calcium antagonism' under identical assay conditions [1]. This direct comparison establishes that Antioquine is not a functional substitute for verapamil in calcium channel blockade assays.

Calcium Channel Blockade Vascular Smooth Muscle Ex Vivo Pharmacology

Biphasic Contractile/Relaxant Profile of Antioquine: A Unique Pharmacological Fingerprint

Antioquine exhibits a concentration-dependent biphasic effect in rat aorta: it inhibits KCl (80 mM)- and noradrenaline (1 µM)-induced contractions at 0.1–300 µM, yet at the highest concentration (300 µM) it paradoxically induces a contractile response of similar magnitude in both the presence and absence of extracellular calcium [1]. This dual behavior is not observed with classical calcium channel blockers (e.g., verapamil, nifedipine) or with the structurally related bisbenzylisoquinoline tetrandrine [2][3]. The contractile phase is not blocked by prazosin, nifedipine, or diltiazem, suggesting a novel intracellular mechanism distinct from α1-adrenoceptor activation or L-type calcium channel agonism [1].

Biphasic Response Calcium Channel Modulation Pharmacological Profiling

Comparative Cytotoxicity: Antioquine vs. Canadine in HepG2 and HeLa Cells

A comparative cytotoxicity evaluation of four alkaloids (berberine, canadine, anonaine, and antioquine) in three cell models (primary rat hepatocytes, HepG2, and HeLa) demonstrated that antioquine, along with berberine and anonaine, possesses 'significant cytotoxic effect,' whereas canadine 'does not possess cytotoxic effect at concentrations tested' [1]. Although exact IC50 values are not reported in the abstract, the qualitative difference between antioquine and the structurally related canadine highlights that minor structural variations within the bisbenzylisoquinoline class yield divergent cytotoxic profiles.

Cytotoxicity Antiproliferative Activity Cancer Cell Lines

Antiparasitic Spectrum: Antioquine Activity Against Plasmodium, Leishmania, and Trypanosoma

In vitro antiparasitic evaluation of antioquine and related bisbenzylisoquinoline alkaloids from Guatteria boliviana revealed activity against Plasmodium falciparum, Leishmania sp., and Trypanosoma cruzi [1]. Although quantitative IC50 data are not publicly accessible in the abstract, the study establishes antioquine's broad antiparasitic potential. In contrast, the class of 4-aminoquinolines (e.g., chloroquine) targets primarily Plasmodium, and the calcium channel blocker verapamil lacks direct antiparasitic activity. This multi-parasite spectrum differentiates antioquine from single-mechanism reference compounds.

Antiparasitic Malaria Leishmaniasis Chagas Disease

Defined Research Applications for Antioquine Based on Empirical Differentiation


Investigating Non-Classical Calcium Channel Modulation and Intracellular Contractile Mechanisms

Antioquine is optimally deployed in ex vivo vascular pharmacology studies that aim to dissect calcium sensitization pathways or intracellular contractile mechanisms. Its unique biphasic profile—inhibition of KCl-induced contraction at 0.1–300 µM followed by calcium-independent contraction at 300 µM—provides a tool to probe mechanisms distinct from L-type calcium channel blockade [1]. Researchers should use Antioquine in parallel with verapamil (98.7% blockade control) to confirm that observed effects are not attributable to classical calcium antagonism [2].

Screening for Antiparasitic Leads with Broad-Spectrum Potential

Antioquine is suitable for inclusion in natural product libraries targeting multiple parasitic diseases. Its documented in vitro activity against Plasmodium falciparum, Leishmania sp., and Trypanosoma cruzi supports its use in phenotypic screening cascades for antimalarial, antileishmanial, and antitrypanosomal drug discovery [3]. Comparative cytotoxicity assessment in mammalian cell lines (e.g., HepG2, HeLa) should be conducted in parallel to establish selectivity indices, leveraging the known cytotoxic profile of Antioquine relative to canadine [4].

Cytotoxicity Profiling in Cancer Cell Line Panels

Antioquine can be included in cytotoxicity screening panels against human cancer cell lines (e.g., HepG2, HeLa, KB), where it has demonstrated significant activity [4]. Given the structural similarity to other bisbenzylisoquinoline alkaloids with divergent cytotoxic profiles (e.g., canadine), Antioquine serves as a key compound for structure-activity relationship (SAR) studies aimed at identifying the pharmacophoric determinants of cytotoxicity within this chemical class [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antioquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.